2-[(Naphthalen-1-yl)methoxy]propanedinitrile
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Overview
Description
1-Naphthyl(methoxy) Propanedinitrile is an organic compound with the molecular formula C15H10N2O. It is characterized by a naphthalene ring substituted with a methoxy group and a propanedinitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
1-Naphthyl(methoxy) Propanedinitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthol with methoxyacetonitrile in the presence of a base, followed by the addition of malononitrile. The reaction conditions typically include a solvent such as ethanol and a catalyst like potassium carbonate. The mixture is heated under reflux to facilitate the reaction, and the product is purified through recrystallization .
Chemical Reactions Analysis
1-Naphthyl(methoxy) Propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, especially at positions ortho and para to the methoxy group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Scientific Research Applications
1-Naphthyl(methoxy) Propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthyl(methoxy) Propanedinitrile involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the nitrile groups can act as electrophilic sites for nucleophilic attack. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
1-Naphthyl(methoxy) Propanedinitrile can be compared with other similar compounds, such as:
1-Naphthyl(methoxy)acetonitrile: This compound has a similar structure but lacks the additional nitrile group, making it less reactive in certain nucleophilic addition reactions.
1-Naphthyl(methoxy)ethanenitrile: This compound has a shorter carbon chain, which can affect its physical properties and reactivity.
1-Naphthyl(methoxy)butanedinitrile: This compound has a longer carbon chain, which can influence its solubility and interaction with other molecules.
1-Naphthyl(methoxy) Propanedinitrile stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a versatile compound in various chemical and biological applications.
Properties
Molecular Formula |
C14H10N2O |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-methoxy-2-naphthalen-1-ylpropanedinitrile |
InChI |
InChI=1S/C14H10N2O/c1-17-14(9-15,10-16)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,1H3 |
InChI Key |
OQHAJHPHECSQDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(C#N)(C#N)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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